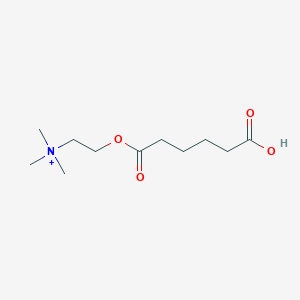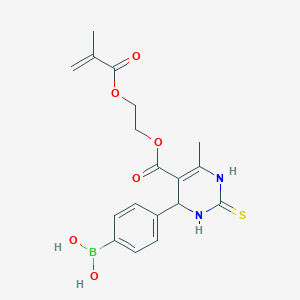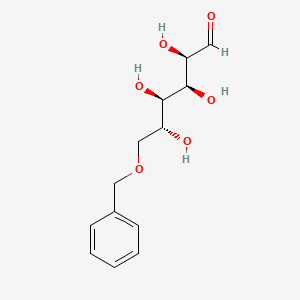
1-amino-4-nitro-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-nitro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features a pyrrole ring substituted with an amino group at position 1, a nitro group at position 4, and a carboxamide group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-nitro-1H-pyrrole-2-carboxamide typically involves the nitration of a pyrrole derivative followed by amination and carboxamidation. One common method starts with the nitration of 1H-pyrrole-2-carboxamide using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 4-nitro-1H-pyrrole-2-carboxamide is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products:
Oxidation: 4-nitroso-1H-pyrrole-2-carboxamide.
Reduction: 1,4-diamino-1H-pyrrole-2-carboxamide.
Substitution: 1-substituted-4-nitro-1H-pyrrole-2-carboxamide derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-nitro-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-amino-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
1-Amino-4-nitrobenzene: Similar in structure but lacks the pyrrole ring, leading to different chemical properties and reactivity.
4-Nitro-1H-pyrrole-2-carboxamide: Lacks the amino group, resulting in different biological activity and chemical behavior.
1-Amino-2-nitro-1H-pyrrole: Differently substituted, leading to variations in reactivity and applications.
Uniqueness: 1-Amino-4-nitro-1H-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H6N4O3 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
1-amino-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6N4O3/c6-5(10)4-1-3(9(11)12)2-8(4)7/h1-2H,7H2,(H2,6,10) |
Clave InChI |
BTBOEAHGYHVTGX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C=C1[N+](=O)[O-])N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
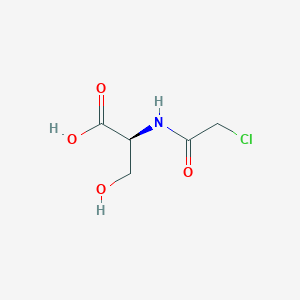
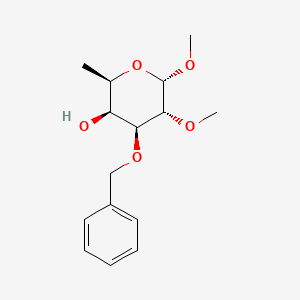
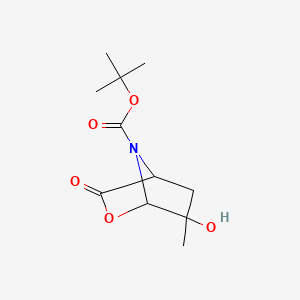
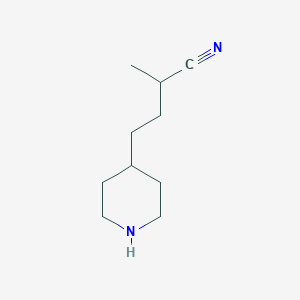


![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)



